molecular formula C16H15ClN2O4 B5598784 N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide

N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide

Cat. No. B5598784
M. Wt: 334.75 g/mol
InChI Key: FJQVYXLDYMGHQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds involves intricate chemical processes. For example, Vavasori et al. (2023) discussed a one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes to produce N-(4-hydroxyphenyl)acetamide with high selectivity under optimized conditions (Vavasori, Capponi, & Ronchin, 2023). Similarly, Zhang Da-yang (2004) achieved the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide through alkylation and nitration processes, showcasing the steps involved in achieving desired chemical structures from basic reactants (Zhang Da-yang, 2004).

Molecular Structure Analysis

Gowda et al. (2007) provided insights into the molecular structure of related compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, through crystallographic analysis, highlighting the importance of geometrical parameters in understanding compound characteristics (Gowda et al., 2007).

Chemical Reactions and Properties

Research by Rani et al. (2014) on the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed potential anticancer, anti-inflammatory, and analgesic activities, suggesting complex chemical reactions and properties associated with such compounds (Rani, Pal, Hegde, & Hashim, 2014).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the application potential of these compounds. Although the specific analysis of "N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide" is not directly addressed, studies on related compounds provide a foundation for predicting such properties.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and functional group analysis, are essential for comprehending the compound's behavior in different environments. For instance, the study by Sharma et al. (2018) on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide offers insight into its chemical stability and reactivity through molecular docking analysis (Sharma et al., 2018).

Scientific Research Applications

Anticancer, Anti-inflammatory, and Analgesic Activities

Research has been conducted on the development of novel chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. A study utilized the Leuckart synthetic pathway to develop a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds were evaluated for their anticancer activity against breast cancer and neuroblastoma cells, as well as for anti-inflammatory and analgesic activities. Compounds with halogens on the aromatic ring, particularly one compound identified as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited promising anticancer, anti-inflammatory, and analgesic activities, indicating their potential for therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

Chemoselective Acetylation and Synthesis Processes

Another aspect of research on derivatives of N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide involves their use in chemoselective acetylation processes. For instance, the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was optimized using immobilized lipase. This process highlights the compound's role in the synthesis of pharmacologically active molecules, offering a green and efficient pathway for producing key intermediates (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-2-11-5-3-4-6-15(11)23-10-16(20)18-12-7-8-13(17)14(9-12)19(21)22/h3-9H,2,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQVYXLDYMGHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide

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